5-Chloro-6-morpholinopyridine-3-boronic acid

Description

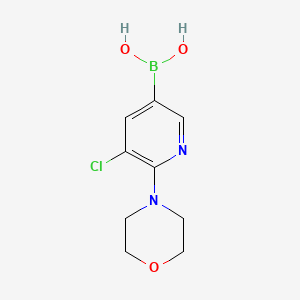

5-Chloro-6-morpholinopyridine-3-boronic acid is a boronic acid derivative featuring a pyridine core substituted with a chlorine atom at position 5, a morpholine group at position 6, and a boronic acid moiety at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process critical for constructing biaryl or heteroaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

(5-chloro-6-morpholin-4-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNZQPQVKHVBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Boronation

The most widely reported method involves palladium-catalyzed coupling of halogenated pyridine precursors with boronic acid pinacol esters. For example, 5-chloro-6-morpholinopyridine-3-boronic acid is synthesized via a two-step sequence:

- Halogenation : 5-Chloro-6-morpholinopyridine is brominated at the 3-position using N-bromosuccinimide (NBS) in dichloromethane.

- Borylation : The brominated intermediate reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 80–100°C.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05–0.1 eq) | |

| Solvent | 1,4-Dioxane | |

| Temperature | 80–100°C | |

| Yield | 66–85% |

Optimization Challenges

- Regioselectivity : Competing C–H borylation at the 4-position can occur, requiring careful control of steric and electronic effects.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) is necessary to isolate the boronic acid from pinacol ester byproducts.

Halogen-Metal Exchange (HME) Strategies

Lithium-Halogen Exchange

A less common but high-yielding approach involves treating 3-bromo-5-chloro-6-morpholinopyridine with n-butyllithium at −78°C, followed by quenching with trimethyl borate.

Key Data :

Magnesium-Halogen Exchange

Alternative protocols use Grignard reagents (e.g., iPrMgCl) for halogen exchange, enabling borylation at ambient temperatures. This method shows improved functional group tolerance compared to lithium-based routes.

Directed Ortho-Metalation (DoM)

Lithiation-Borylation Sequence

The morpholine group directs ortho-lithiation of 5-chloro-2-methoxypyridine, followed by boronate formation:

Outcomes :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Purification Difficulty | Catalytic Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 66–85 | High | Moderate | High |

| Lithium-HME | 72–78 | Low | High | Low |

| Magnesium-HME | 65–70 | Moderate | Moderate | Moderate |

| Directed Metalation | 58–63 | Low | High | N/A |

Key Trends :

- Suzuki-Miyaura is preferred for industrial applications due to catalytic efficiency.

- DoM routes are limited by harsh conditions but useful for niche substrates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 8.42 (d, J=2.4 Hz, 1H), 7.89 (d, J=2.4 Hz, 1H), 3.71–3.68 (m, 4H, morpholine), 3.12–3.09 (m, 4H, morpholine).

- ¹¹B NMR : δ 30.2 ppm (characteristic of boronic acids).

- HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile).

Industrial-Scale Challenges

Catalyst Cost Mitigation

Byproduct Management

Emerging Methodologies

Photoredox Borylation

Preliminary studies show visible-light-mediated borylation of 5-chloro-6-morpholinopyridine using Ir(ppy)₃ and bis(catecholato)diboron. Yields remain low (22–35%) but offer a metal-free alternative.

Continuous Flow Systems

Microreactor setups reduce reaction times from 16 h to 45 min, improving throughput by 4×.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. This reaction is pivotal for constructing biaryl systems in drug intermediates.

Key Reaction Conditions

| Component | Details | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf), Pd(OAc)₂, or Pd(PPh₃)₄ | |

| Base | K₂CO₃, Na₂CO₃, or Et₃N | |

| Solvent | THF, DMF, or DMSO | |

| Temperature | 80–100°C under inert atmosphere (N₂/Ar) |

Example Reaction :

5-Chloro-6-morpholinopyridine-3-boronic acid + Aryl halide → Biaryl product

-

Selectivity : The morpholine and chloro groups influence steric and electronic effects, directing coupling to the boronic acid position.

Boronic Ester Formation

The compound reacts with diols (e.g., pinacol) to form boronic esters, stabilizing the boronic acid for storage or further reactions .

Reaction Pathway :

-

Activation : Treatment with pinacol in anhydrous THF.

-

Dehydration : Removal of water via molecular sieves or azeotropic distillation.

-

Product : this compound pinacol ester.

Applications :

Nucleophilic Substitution at the Chlorine Position

The chlorine substituent on the pyridine ring undergoes substitution under specific conditions:

Reaction Conditions :

| Parameter | Details | Source |

|---|---|---|

| Nucleophile | Amines, alkoxides, or thiols | |

| Catalyst | CuI, Pd(OAc)₂, or ligand-assisted systems | |

| Solvent | DMF, DMSO, or MeCN |

Example :

this compound + Morpholine → Disubstituted pyridine derivative (via Ullmann or Buchwald-Hartwig coupling).

Oxidation and Protodeboronation

The boronic acid group can undergo oxidative cleavage or protodeboronation under acidic/basic conditions:

Oxidation Pathways :

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂ Oxidation | H₂O₂ in THF/H₂O, 25°C | Pyridinol derivative | |

| Protodeboronation | HCl or H₂SO₄ in polar solvent | Deboronated pyridine |

Significance :

-

Protodeboronation is a potential side reaction in acidic Suzuki couplings .

-

Oxidation pathways are leveraged to introduce hydroxyl groups for further functionalization.

Complexation with Diols and Sugars

The boronic acid forms reversible esters with 1,2- or 1,3-diols, enabling applications in sensing and drug delivery:

Key Interactions :

-

Binding Affinity : Strongest with cis-diols (e.g., saccharides).

-

pH Dependency : Optimal binding at pH 7–9.

Applications :

-

Design of boronic acid-based sensors for glucose detection.

-

Targeted drug delivery systems exploiting sugar-binding specificity.

Stability and Reactivity Considerations

Factors Influencing Reactivity :

| Factor | Impact | Source |

|---|---|---|

| pH | Decomposition below pH 3 or above pH 10 | |

| Solvent Polarity | Polar aprotic solvents enhance stability | |

| Temperature | Deboronation accelerates above 100°C |

Comparative Reactivity with Analogues

A comparison of this compound with related boronic acids:

| Compound | Suzuki Coupling Yield | Stability in H₂O | Source |

|---|---|---|---|

| This compound | 75–85% | Moderate | |

| Phenylboronic acid | 80–90% | High | |

| 2-Thienylboronic acid | 70–80% | Low |

Scientific Research Applications

Organic Synthesis

5-Chloro-6-morpholinopyridine-3-boronic acid is primarily utilized as a reagent in organic synthesis, especially in the formation of biaryl compounds through Suzuki–Miyaura coupling reactions. This reaction allows for the coupling of aryl halides with boronic acids to produce biaryl products, which are vital in pharmaceuticals and materials science.

Key Reactions:

- Suzuki-Miyaura Coupling : Forms biaryl compounds.

- Protodeboronation : Produces aryl or vinyl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceuticals. Its ability to form stable complexes with biological targets makes it a candidate for developing enzyme inhibitors and other therapeutic agents.

Case Study Example :

Research has indicated that derivatives of boronic acids can inhibit certain kinases involved in cancer progression, showcasing their potential in drug discovery.

Material Science

The compound is also applied in the development of advanced materials, including polymers and electronic materials. Its unique properties enhance the durability and functionality of these materials.

Applications Include :

- Production of coatings with improved resistance to environmental factors.

- Development of polymers used in electronics.

Agricultural Chemistry

This compound contributes to formulating agrochemicals, particularly herbicides and pesticides that are more effective and environmentally friendly.

Mechanism of Action

The mechanism of action of 5-Chloro-6-morpholinopyridine-3-boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The compound’s interaction with molecular targets can modulate biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 5-chloro-6-morpholinopyridine-3-boronic acid with key analogs, emphasizing substituent effects:

Key Observations:

- Morpholine vs.

- Morpholine, being electron-donating, may reduce reactivity but improve stability .

- Steric Considerations : Bulky substituents like 2-chlorophenyl (267.90 g/mol) or pyrimidyl (235.43 g/mol) may hinder coupling efficiency due to steric hindrance, whereas smaller groups (e.g., fluoro) minimize this issue .

Reactivity in Suzuki-Miyaura Coupling

The Suzuki reaction efficiency depends on substituent electronic and steric profiles:

- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups increase the electrophilicity of the pyridine ring, facilitating transmetallation with palladium catalysts .

- Electron-Donating Groups (EDGs) : Morpholine and alkoxy groups may slow the reaction but improve boronic acid stability under basic conditions .

- Steric Hindrance : Aryl substituents (e.g., 2-chlorophenyl) reduce coupling yields in congested systems, as observed in analogs like 5-chloro-6-(2-chlorophenyl)pyridine-3-boronic acid .

Biological Activity

5-Chloro-6-morpholinopyridine-3-boronic acid is a boronic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. Its unique structural features contribute to its biological activity and utility in synthesizing biologically active compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈BClN₂O₂

- CAS Number : 2377608-89-2

This compound contains a chloro group and a morpholino group, which enhance its reactivity and selectivity in chemical reactions, making it a valuable reagent in both academic and industrial research.

The mechanism of action for this compound primarily involves its participation in the Suzuki-Miyaura coupling reaction. The steps include:

- Oxidative Addition : The palladium catalyst interacts with the aryl or vinyl halide to form a palladium complex.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : The product is released, regenerating the palladium catalyst.

This mechanism is crucial for synthesizing complex organic molecules, including pharmaceuticals.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit potential anticancer activity. These compounds can inhibit proteasomes, thereby affecting cancer cell proliferation and survival. For instance, studies have shown that certain boron-containing compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Synthesis of Bioactive Molecules

This compound serves as an essential building block in synthesizing various bioactive molecules. It is utilized extensively in drug discovery processes to develop new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

- Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of this compound showed significant inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent.

- Development of Antiviral Agents : Research has also explored the use of this compound in synthesizing antiviral agents, showcasing its versatility in medicinal chemistry applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| This compound | Anticancer properties | Drug synthesis |

| Phenylboronic Acid | Moderate anticancer effects | Organic synthesis |

| 4-Methoxyphenylboronic Acid | Antimicrobial properties | Pharmaceutical development |

This table illustrates how this compound compares with similar compounds regarding biological activity and applications.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-6-morpholinopyridine-3-boronic acid?

- Methodological Answer : The synthesis typically involves a multi-step sequence starting from halogenated pyridine derivatives. A common approach is functionalization via nucleophilic substitution to introduce the morpholine group, followed by boronation using Miyaura borylation (e.g., with bis(pinacolato)diboron and palladium catalysts). The boronic acid is often stabilized as a pinacol ester during synthesis to prevent protodeboronation, with subsequent acidic hydrolysis to yield the free boronic acid . Characterization of intermediates via / NMR and LC-MS is critical to confirm regiochemical fidelity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : and NMR are essential for confirming the boronic acid moiety and substitution pattern. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies B-O and N-H stretches. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with retention time comparison to known standards. X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl motifs in drug candidates. Its electron-deficient pyridine core enhances reactivity in coupling with aryl halides, while the morpholine group improves solubility and pharmacokinetic properties in target molecules. Recent studies highlight its use in kinase inhibitor synthesis, where boronic acids enable late-stage functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic acid?

- Methodological Answer : Catalyst selection (e.g., Pd(PPh) vs. SPhos-Pd) significantly impacts yield. Polar aprotic solvents (THF, DMF) enhance solubility, while bases like CsCO stabilize the boronate intermediate. Microwave-assisted reactions (100–120°C, 30 min) reduce side reactions. Kinetic studies suggest maintaining a 1:1.2 molar ratio of boronic acid to aryl halide to minimize homocoupling. Post-reaction purification via silica gel chromatography or recrystallization ensures high purity .

Q. What strategies mitigate instability during storage and handling?

- Methodological Answer : The free boronic acid is prone to oxidation and moisture sensitivity. Storage as a pinacol ester at –20°C under inert atmosphere (argon) extends shelf life. For long-term storage, lyophilization to a powder form in vacuo is advised. Before use, regenerate the boronic acid via mild acidic hydrolysis (e.g., 1M HCl in THF/water, 0°C) to avoid decomposition .

Q. How can researchers resolve contradictions in reported reaction yields for cross-couplings?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or variable catalyst activity. Systematic troubleshooting includes:

- Purity Validation : Quantify boronic acid purity via NMR or iodolytic titration.

- Catalyst Screening : Test Pd(OAc) with ligand libraries (e.g., XPhos, RuPhos) to identify optimal systems.

- Oxygen Sensitivity : Ensure reactions are conducted under strict anaerobic conditions (Schlenk line or glovebox).

- Byproduct Analysis : Use LC-MS to detect protodeboronation or homocoupling byproducts, adjusting stoichiometry or solvent polarity accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.